molecular formula C9H15Br B13893441 (3Z,6Z)-1-Bromonona-3,6-diene

(3Z,6Z)-1-Bromonona-3,6-diene

Cat. No.: B13893441
M. Wt: 203.12 g/mol
InChI Key: SREJGOUZLGSTHN-CWWKMNTPSA-N
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Description

(3Z,6Z)-1-Bromonona-3,6-diene is an organic compound characterized by the presence of bromine and two conjugated double bonds in a nine-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,6Z)-1-Bromonona-3,6-diene typically involves the bromination of nona-3,6-diene. One common method includes the addition of bromine (Br2) to nona-3,6-diene in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions. The reaction is usually monitored by gas chromatography to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z,6Z)-1-Bromonona-3,6-diene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: The double bonds can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Addition: Bromine (Br2) or hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.

    Reduction: Hydrogen gas (H2) with a metal catalyst.

Major Products

    Substitution: Formation of nona-3,6-diene-1-ol or nona-3,6-diene-1-amine.

    Addition: Formation of 1,2-dibromonona-3,6-diene or nona-3,6-diene-1,2-diol.

    Oxidation: Formation of nona-3,6-diene-1,2-epoxide.

    Reduction: Formation of nona-3,6-diene.

Scientific Research Applications

(3Z,6Z)-1-Bromonona-3,6-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z,6Z)-1-Bromonona-3,6-diene involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds can participate in electron transfer reactions, affecting redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3Z,6Z)-1,3,6,9-Tetraenes: Compounds with similar conjugated double bond systems.

    (3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a longer carbon chain and additional double bonds.

    (3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another long-chain polyene with similar structural features.

Uniqueness

(3Z,6Z)-1-Bromonona-3,6-diene is unique due to the presence of a bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its conjugated double bond system also makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

(3Z,6Z)-1-bromonona-3,6-diene

InChI

InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7H,2,5,8-9H2,1H3/b4-3-,7-6-

InChI Key

SREJGOUZLGSTHN-CWWKMNTPSA-N

Isomeric SMILES

CC/C=C\C/C=C\CCBr

Canonical SMILES

CCC=CCC=CCCBr

Origin of Product

United States

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